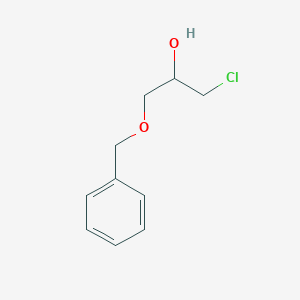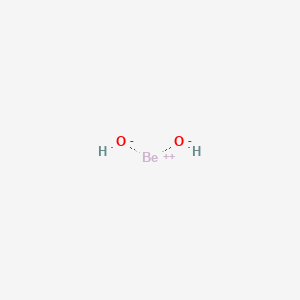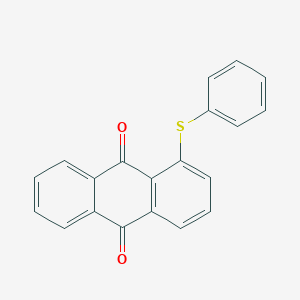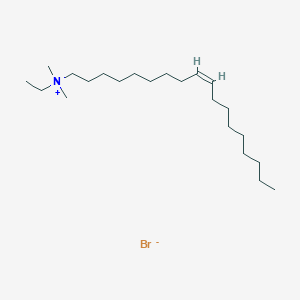
Ytterbium-169
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ytterbium-169 is a radioactive isotope that is used in scientific research applications. It is a synthetic element that is created through the process of nuclear transmutation. The element has a half-life of 32 days and emits gamma radiation. In
Mecanismo De Acción
Ytterbium-169 emits gamma radiation, which is used to kill cancer cells in radiation therapy. It works by damaging the DNA in cancer cells, preventing them from reproducing and causing them to die. In environmental studies, ytterbium-169 is used to track the movement of pollutants by measuring the gamma radiation emitted by the isotope.
Biochemical and Physiological Effects:
Ytterbium-169 has no known biochemical or physiological effects on the human body. It is used in very small amounts in radiation therapy and as a radioactive tracer, and the body is able to eliminate it quickly.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ytterbium-169 in lab experiments is its relatively long half-life of 32 days. This allows researchers to study the effects of the isotope over an extended period of time. However, one limitation is that ytterbium-169 emits gamma radiation, which can be dangerous if not handled properly. Researchers must take precautions to ensure their safety when working with this isotope.
Direcciones Futuras
There are several future directions for the use of ytterbium-169 in scientific research. One area of research is the development of new radiation therapy techniques that use ytterbium-169 to target cancer cells more effectively. Another area of research is the use of ytterbium-169 in environmental studies to track the movement of pollutants in the environment. Additionally, researchers are exploring the use of ytterbium-169 in the development of new materials for use in nuclear reactors and other applications.
Métodos De Síntesis
Ytterbium-169 is synthesized through the process of nuclear transmutation. It is created by bombarding a stable isotope of ytterbium (ytterbium-168) with neutrons in a nuclear reactor. The resulting isotope, ytterbium-169, is then separated from the other isotopes through a process known as radiochemical separation.
Aplicaciones Científicas De Investigación
Ytterbium-169 is used in a variety of scientific research applications. One of its primary uses is in the field of nuclear medicine. It is used as a radioactive tracer to help diagnose and treat cancer. Ytterbium-169 is also used in radiation therapy to treat certain types of cancer. It is also used in environmental studies to track the movement of pollutants in the environment.
Propiedades
Número CAS |
14269-78-4 |
|---|---|
Nombre del producto |
Ytterbium-169 |
Fórmula molecular |
Yb |
Peso molecular |
168.93518 g/mol |
Nombre IUPAC |
ytterbium-169 |
InChI |
InChI=1S/Yb/i1-4 |
Clave InChI |
NAWDYIZEMPQZHO-AHCXROLUSA-N |
SMILES isomérico |
[169Yb] |
SMILES |
[Yb] |
SMILES canónico |
[Yb] |
Sinónimos |
169Yb radioisotope Yb-169 radioisotope Ytterbium-169 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



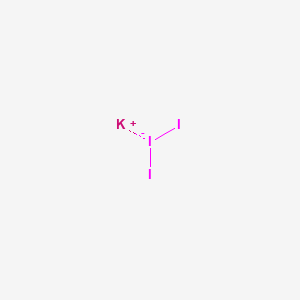
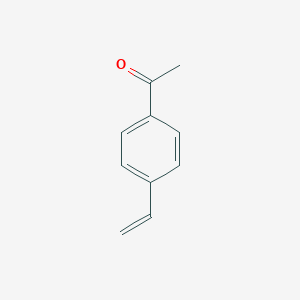



![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B83510.png)
